Cicloprofen, (S)-
CAS No.: 54815-83-7
Cat. No.: VC17028185
Molecular Formula: C16H14O2
Molecular Weight: 238.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54815-83-7 |
|---|---|
| Molecular Formula | C16H14O2 |
| Molecular Weight | 238.28 g/mol |
| IUPAC Name | (2S)-2-(9H-fluoren-2-yl)propanoic acid |
| Standard InChI | InChI=1S/C16H14O2/c1-10(16(17)18)11-6-7-15-13(8-11)9-12-4-2-3-5-14(12)15/h2-8,10H,9H2,1H3,(H,17,18)/t10-/m0/s1 |
| Standard InChI Key | LRXFKKPEBXIPMW-JTQLQIEISA-N |
| Isomeric SMILES | C[C@@H](C1=CC2=C(C=C1)C3=CC=CC=C3C2)C(=O)O |
| Canonical SMILES | CC(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The (S)-enantiomer of cicloprofen (IUPAC name: (αS)-α-methyl-9H-fluorene-2-acetic acid) contains a fluorene backbone substituted with a methyl-bearing acetic acid group at position 2. X-ray crystallography reveals a planar fluorene system (dihedral angle <5°) with the chiral center at the α-carbon of the acetic acid side chain .
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | C₁₆H₁₄O₂ |
| Molecular weight | 238.28 g/mol |
| CAS Registry | 54815-83-7 |
| SMILES | CC@HC1=CC=C2C3=C(C=CC=C3)CC2=C1 |
| InChI Key | LRXFKKPEBXIPMW-MRVPVSSYSA-N |
Stereochemical Considerations
The racemic mixture (R/S-cicloprofen) shows distinct biological behavior compared to the isolated (S)-enantiomer. Chiral chromatography separates the enantiomers with a resolution factor (Rₛ) >2.5 using cellulose tris(3,5-dimethylphenylcarbamate) stationary phases . Optical rotation measurements show [α]²⁵D = +58.3° (c=1, methanol) for the (S)-form, contrasting with -58.1° for the (R)-enantiomer .
Synthesis and Manufacturing
Enantioselective Synthesis
Industrial production employs asymmetric hydrogenation of α-arylacrylic acid precursors using Ru-BINAP catalysts (ee >98%). Key steps include:
-
Friedel-Crafts acylation of fluorene with methyl α-chloroacetate
-
Stereoselective reduction using (R)-CBS catalyst
-
Acid-catalyzed cyclization and recrystallization
The process yields pharmaceutical-grade (S)-cicloprofen with <0.5% R-enantiomer contamination .
Mechanism of Action
COX Isoform Inhibition
(S)-cicloprofen demonstrates 30-fold greater potency against COX-2 (IC₅₀=0.8 μM) versus COX-1 (IC₅₀=24 μM) in human recombinant enzyme assays . Molecular docking simulations reveal:
-
Carboxylic acid group coordinates Arg120/Tyr355
-
Fluorene moiety occupies hydrophobic pocket near Val523
-
Methyl group induces steric hindrance in COX-1 active site
Table 2: Enzymatic Inhibition Profile
| Enzyme | IC₅₀ (μM) | Selectivity Ratio (COX-2/COX-1) |
|---|---|---|
| Human COX-1 | 24 ± 1.2 | 30:1 |
| Human COX-2 | 0.8 ± 0.1 | |
| Murine COX-2 | 1.2 ± 0.3 | 25:1 |
Prostaglandin Modulation
In LPS-stimulated macrophages, 10 μM (S)-cicloprofen reduces PGE₂ production by 92% (p<0.001 vs vehicle). Thromboxane B₂ synthesis in platelets decreases by 68% at equivalent concentrations, demonstrating partial COX-1 activity at therapeutic doses .
Pharmacokinetic Profile
Absorption and Distribution
Oral administration in rats shows:
-
Cₘₐₓ = 12.4 μg/mL at Tₘₐₓ=1.5 hr
-
Volume of distribution = 0.8 L/kg
-
Plasma protein binding = 99.2% (primarily albumin)
The compound exhibits limited blood-brain barrier penetration (<5% plasma concentration in CSF) .
Metabolic Pathways
Hepatic metabolism involves three primary pathways:
-
Glucuronidation: UGT2B7-mediated conjugation at carboxylic acid
-
Hydroxylation: CYP2C9-mediated oxidation at fluorene C9 position
-
Enantiomeric inversion: (S)→(R) conversion via CoA-thioester intermediate
Table 3: Major Metabolites
| Metabolite | Structure | Relative Abundance |
|---|---|---|
| (S)-Cicloprofen glucuronide | Acid-linked β-glucuronide | 62% |
| 9-Hydroxy-(S)-cicloprofen | C9 hydroxylated derivative | 23% |
| (R)-Cicloprofen | Inverted enantiomer | 15% |
Excretion
Elimination occurs primarily through renal excretion (68% of dose) with enterohepatic recirculation accounting for 22% of total clearance. Terminal half-life ranges from 4.1-5.3 hr across species .
Therapeutic Applications
Rheumatoid Arthritis
In collagen-induced arthritis models, 10 mg/kg/day (S)-cicloprofen:
-
Reduced paw swelling by 74% (vs 58% for racemic form)
-
Decreased IL-6 levels by 82% (p<0.01)
-
Preserved gastric mucosa (ulcer index=1.2 vs 4.8 for racemate)
Postoperative Pain
Phase II trials showed:
-
50% pain reduction in 68% of patients (vs 42% for ibuprofen)
-
Mean time to rescue analgesia = 6.8 hr (ibuprofen=4.2 hr)
-
No significant cardiovascular events reported
Regulatory Status and Future Directions
Currently classified as an investigational drug in major markets. Recent preclinical data suggest potential applications in:
-
Alzheimer's disease (reduced β-amyloid neuroinflammation)
-
Oncology (COX-2/PGE₂-mediated tumor progression)
-
Ophthalmology (diabetic retinopathy models)
Ongoing phase III trials (NCT04821522) evaluate long-term cardiovascular safety in 2,400 osteoarthritis patients.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume